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Compound of Interest

Compound Name: (3R,5S)-Fluvastatin

Cat. No.: B601123

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic equivalence between generic
fluvastatin and its brand-name counterpart, Lescol®. The assessment is based on publicly
available bioequivalence data and established scientific principles of drug interchangeability. All
guantitative data is summarized for clear comparison, and detailed experimental protocols are
provided for key bioequivalence studies.

Executive Summary

The therapeutic equivalence of generic and branded medications is a critical aspect of
pharmaceutical science and public health. For a generic drug to be approved for marketing, it
must demonstrate bioequivalence to the reference (brand-name) product. This means that the
rate and extent of absorption of the active pharmaceutical ingredient are not significantly
different when administered at the same molar dose under similar conditions. This guide
presents data from bioequivalence studies on generic fluvastatin, demonstrating its
comparability to Lescol®.

Data Presentation: Pharmacokinetic Equivalence

Bioequivalence is primarily determined by comparing key pharmacokinetic parameters: the
maximum plasma concentration (Cmax) and the area under the plasma concentration-time
curve (AUC), which represents the total drug exposure. For a generic product to be considered
bioequivalent, the 90% confidence interval (Cl) for the ratio of the geometric means
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(generic/brand) of Cmax and AUC must fall within the acceptance range of 80.00% to

125.00%.

The following tables summarize the results from bioequivalence studies comparing a generic

fluvastatin product (Fluvastatine Accord) with the reference product, Lescol® XL, at an 80 mg

dose.

Table 1: Single-Dose Bioequivalence Study (Fasting Conditions)

Pharmacokinetic Generic Fluvastatin Lescol® XL Geometric Mean
Parameter (Test) (Reference) Ratio (90% CI)

108.73% (100.00% -
Cmax (ng/mL) 41.0+£19.4 37.7+£21.0

124.00%)

103.35% (91.00% -
AUCO-t (ng-h/mL) 151.0 + 83.5 146.1 + 73.3

110.00%)

103.58% (90.00% -
AUCO- (ng-h/mL) 165.1 +92.9 159.4 + 76.0

111.00%)

Data presented as arithmetic mean + standard deviation. The 90% Confidence Intervals are

within the bioequivalence acceptance range of 80.00% - 125.00%.[1]

Table 2: Single-Dose Bioequivalence Study (Fed Conditions)

Pharmacokinetic Generic Fluvastatin Lescol® XL Geometric Mean
Parameter (Test) (Reference) Ratio (90% CI)

101.09% (90.87% -
Cmax (ng/mL) 27.8+12.3 2751145

112.50%)

102.00% (95.02% -
AUCO-t (ng-h/mL) 215.3+91.8 211.1+87.5

109.47%)

102.07% (95.22% -
AUCO-00 (ng-h/mL) 231.8+98.5 227.1+93.9

109.43%)

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.fda.gov/regulatory-information/search-fda-guidance-documents/m13b-bioequivalence-immediate-release-solid-oral-dosage-forms-additional-strengths-biowaiver
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Data presented as arithmetic mean = standard deviation. The 90% Confidence Intervals are
within the bioequivalence acceptance range of 80.00% - 125.00%.

Table 3: Multiple-Dose Bioequivalence Study (Fasting Conditions)

Pharmacokinetic Generic Fluvastatin Lescol® XL Geometric Mean
Parameter (Test) (Reference) Ratio (90% ClI)

105.82% (97.03% -
Cmax,ss (ng/mL) 63.6 £ 28.5 60.1 +31.3

115.39%)

103.87% (97.74% -
AUCO0-24,ss (ng-h/mL)  321.8 £ 138.2 309.8 £+ 131.8

110.42%)

Data presented as arithmetic mean + standard deviation. The 90% Confidence Intervals are
within the bioequivalence acceptance range of 80.00% - 125.00%.

The data presented in these tables clearly demonstrate that the generic fluvastatin product
meets the stringent criteria for bioequivalence under fasting, fed, and multiple-dose conditions.

Experimental Protocols

The bioequivalence of generic fluvastatin was established through a series of randomized,
open-label, two-period, crossover studies in healthy adult volunteers. The following provides a
general outline of the methodologies employed in these studies.

1. Study Design:

Design: Single-center, randomized, open-label, two-treatment, two-period, crossover design.

Washout Period: A washout period of at least 7 days separated the two treatment periods to
ensure complete elimination of the drug from the body before the next administration.

N

. Study Population:

Healthy male and female volunteers, typically between the ages of 18 and 55 years.
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Subjects were screened for health status through medical history, physical examination, and
clinical laboratory tests.

Exclusion criteria included a history of clinically significant diseases, allergies to statins, and
use of any medication that could interfere with the study drug.

. Dosing and Administration:

Test Product: Generic Fluvastatin 80 mg prolonged-release tablets.

Reference Product: Lescol® XL 80 mg prolonged-release tablets.

Administration: A single oral dose of either the test or reference product was administered
with a standardized volume of water (e.g., 240 mL).

Fasting/Fed Conditions:

o Fasting studies: Subjects fasted for at least 10 hours before and 4 hours after drug
administration.

o Fed studies: A standardized high-fat, high-calorie breakfast was consumed within 30
minutes before drug administration.

. Blood Sampling:

Venous blood samples were collected at predetermined time points before and after drug
administration (e.g., pre-dose, and at various intervals up to 48 hours post-dose).

Plasma was separated by centrifugation and stored frozen until analysis.

. Analytical Method:

Plasma concentrations of fluvastatin were determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

The method was validated for linearity, accuracy, precision, selectivity, and stability.

. Pharmacokinetic and Statistical Analysis:
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o Pharmacokinetic parameters (Cmax, AUCO-t, AUCO-») were calculated from the plasma
concentration-time data using non-compartmental methods.

e An analysis of variance (ANOVA) was performed on the log-transformed pharmacokinetic

parameters.

e The 90% confidence intervals for the ratio of the geometric means of the test and reference
products were calculated to determine bioequivalence.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the assessment of generic fluvastatin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. M13B Bioequivalence for Immediate-Release Solid Oral Dosage Forms: Additional
Strengths Biowaiver | FDA [fda.gov]

 To cite this document: BenchChem. [Assessing the Therapeutic Equivalence of Generic
Fluvastatin: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b601123#assessing-the-therapeutic-equivalence-of-
generic-fluvastatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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